N-(cyclohexylmethyl)-2-methylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(cyclohexylmethyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-9(2)11(13)12-8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBGUZGRBHPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable for the detailed structural analysis of N-(cyclohexylmethyl)-2-methylpropanamide, providing insights into its constituent functional groups and the connectivity of its atoms.
For the ¹H NMR spectrum, the protons of the cyclohexyl ring are expected to appear as a series of multiplets in the upfield region, typically between 1.0 and 2.0 ppm. The methylene (B1212753) protons (CH₂) bridging the cyclohexyl group and the amide nitrogen would likely present as a doublet of doublets or a triplet around 3.0-3.2 ppm, coupled to the adjacent N-H proton and the cyclohexyl methine proton. The methine proton of the isobutyryl group would resonate as a multiplet, likely a septet, between 2.3 and 2.6 ppm. The six methyl protons of the isobutyryl group would give rise to a characteristic doublet at approximately 1.1 ppm. The amide proton (N-H) is expected to show a broad signal, the chemical shift of which is dependent on concentration and solvent, but typically falls in the range of 5.5-8.5 ppm.
The predicted ¹³C NMR spectrum would complement the proton data. The carbonyl carbon of the amide group is anticipated to have a chemical shift in the downfield region, around 175-178 ppm. The carbons of the cyclohexyl ring would appear in the range of 25-45 ppm, with the carbon attached to the methylene bridge being slightly more downfield. The methylene carbon (CH₂) would likely resonate around 45-50 ppm. The methine carbon of the isobutyryl group is expected at approximately 35 ppm, and the equivalent methyl carbons would appear at about 20 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| (CH₃)₂CH- | 1.1 (d) | 20 |
| (CH₃)₂CH - | 2.3-2.6 (m) | 35 |
| -C =O | - | 175-178 |
| -NH- | 5.5-8.5 (br s) | - |
| -NH-CH₂ - | 3.0-3.2 (t or dd) | 45-50 |
| Cyclohexyl-CH₂- | 1.0-2.0 (m) | 25-45 |
d = doublet, t = triplet, dd = doublet of doublets, m = multiplet, br s = broad singlet
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) would be prominent around 1630-1660 cm⁻¹. The N-H stretching vibration is expected to appear as a sharp to broad band in the region of 3250-3400 cm⁻¹. The N-H bending vibration (Amide II band) would likely be observed around 1540-1570 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and isobutyryl groups would be visible in the 2850-3000 cm⁻¹ region.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₁₉NO), the calculated monoisotopic mass is 169.1467 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 169. Common fragmentation pathways would likely involve the cleavage of the amide bond and fragmentation of the cyclohexyl ring.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers if it is chiral.
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for purity assessment. A Kovats retention index of 1392 on a standard non-polar column has been reported for this compound, providing a reference point for its elution behavior in GC analysis. nih.gov HPLC methods, likely employing reversed-phase columns (e.g., C18), could also be developed for purity determination, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The determination of enantiomeric excess is crucial if the compound is synthesized as a single enantiomer or if the separation of a racemic mixture is required. Chiral chromatography is the most effective method for this purpose. A study on the chiral separation of various amides using supercritical fluid chromatography (SFC) demonstrated the effectiveness of polysaccharide-based chiral stationary phases (CSPs), such as Chiralcel OD-H and IC. nih.gov These columns, under optimized conditions with modifiers like methanol or ethanol, have shown baseline separation for many amide enantiomers. nih.gov Therefore, a chiral SFC or HPLC method using a similar CSP would be a promising approach for the enantiomeric separation of this compound. The selection of the appropriate chiral selector and mobile phase conditions would be critical to achieving optimal resolution between the enantiomers.
Table 2: Chromatographic Methods for Analysis of this compound
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |
| Gas Chromatography (GC) | Standard non-polar (e.g., DB-5) | Helium/Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity assessment |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV or MS | Purity assessment |
| Supercritical Fluid Chromatography (SFC) | Polysaccharide-based CSP (e.g., Chiralcel OD-H, IC) | Supercritical CO₂ with alcohol modifier | UV or MS | Enantiomeric excess determination |
| Chiral High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based CSP | Hexane/Alcohol mixtures | UV or MS | Enantiomeric excess determination |
Computational Chemistry and in Silico Approaches for N Cyclohexylmethyl 2 Methylpropanamide Derivatives
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the fundamental electronic and geometric properties of molecules. These calculations provide a detailed understanding of the electron distribution and three-dimensional shape of N-(cyclohexylmethyl)-2-methylpropanamide derivatives, which are critical factors governing their reactivity and intermolecular interactions.
Methods such as Density Functional Theory (DFT) are commonly used to optimize the molecular geometry, finding the most stable arrangement of atoms in space. From this optimized structure, various properties can be calculated. Electronic properties include the distribution of electrostatic potential on the molecular surface, which identifies regions that are electron-rich (negatively charged) or electron-poor (positively charged). This is crucial for predicting non-covalent interactions, such as hydrogen bonds and electrostatic interactions with a biological target.
Other key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more reactive. These quantum mechanical descriptors are foundational for understanding the intrinsic properties of the derivatives before proceeding to more complex simulations.
Table 1: Hypothetical Quantum Chemical Properties of this compound Derivatives
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| Parent Compound | -6.5 | 2.1 | 8.6 | 3.5 |
| Derivative A (p-hydroxy) | -6.2 | 1.9 | 8.1 | 4.2 |
| Derivative B (p-nitro) | -7.1 | 1.5 | 8.6 | 6.8 |
| Derivative C (p-methoxy) | -6.1 | 2.2 | 8.3 | 4.0 |
Note: This table contains illustrative data and does not represent experimental results.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govmdpi.com This method is instrumental in understanding how derivatives of this compound might interact with a specific biological target at the atomic level. The process involves preparing the three-dimensional structures of both the ligand (the derivative) and the receptor. mdpi.com
Using scoring functions, docking algorithms systematically sample numerous possible conformations and orientations of the ligand within the receptor's binding site, estimating the binding affinity for each pose. thescipub.com The results are ranked based on a docking score, which typically represents the negative of the binding free energy; a more negative score indicates a stronger predicted binding affinity. mdpi.comphyschemres.org
The analysis of the best-ranked docking pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. frontiersin.org This information is vital for structure-based drug design, allowing medicinal chemists to propose modifications to the this compound scaffold to enhance binding affinity and selectivity for the target. frontiersin.org
Table 2: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Kinase Target
| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Parent Compound | -7.2 | Leu83, Val91 | Hydrophobic |
| Derivative A (p-hydroxy) | -8.5 | Leu83, Val91, Asp145 | Hydrophobic, H-Bond |
| Derivative B (p-nitro) | -7.9 | Leu83, Val91, Asn144 | Hydrophobic, H-Bond |
| Derivative C (p-methoxy) | -7.5 | Met142, Leu83 | Hydrophobic |
Note: This table contains illustrative data and does not represent experimental results.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
The process begins by calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (from quantum calculations), and steric or topological features. mdpi.com
Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. nih.gov A robust QSAR model should have high statistical significance and predictive power, which is typically validated using an external set of compounds not used in the model's creation. mdpi.com The resulting QSAR equation provides insights into which molecular properties are most influential for the desired biological effect, guiding further lead optimization. nih.gov
Table 3: Example of Descriptors in a Hypothetical QSAR Model
| Descriptor | Definition | Contribution to Activity |
|---|---|---|
| logP | Octanol-water partition coefficient | Positive (Increased lipophilicity enhances activity) |
| Dipole Moment | Measure of molecular polarity | Negative (Higher polarity decreases activity) |
| Molecular Surface Area | Total surface area of the molecule | Positive (Larger molecules show better activity) |
| H-Bond Donors | Number of hydrogen bond donors | Positive (Specific H-bonds are crucial for binding) |
Note: This table contains illustrative data and does not represent experimental results.
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. thescipub.comnih.gov MD simulations are used to assess the stability of the docked complex of an this compound derivative and its target protein, as well as to analyze the conformational flexibility of the ligand within the binding site. chemrxiv.org
Starting from the best-docked pose, the ligand-protein complex is placed in a simulated physiological environment (typically a box of water molecules and ions). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the atomic movements over a period of nanoseconds or longer. chemrxiv.org
Analysis of the MD trajectory can reveal important information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. nih.gov The root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein. Furthermore, MD simulations can refine the initial docking pose and reveal key binding interactions that are maintained throughout the simulation, providing greater confidence in the predicted binding mode. frontiersin.org
Table 4: Summary of Hypothetical Molecular Dynamics Simulation Data (50 ns)
| System | Average RMSD of Ligand (Å) | Average RMSD of Protein Cα (Å) | Key Stable Interactions |
|---|---|---|---|
| Derivative A - Target Complex | 1.2 ± 0.3 | 1.8 ± 0.4 | H-bond with Asp145, Hydrophobic contact with Leu83 |
| Derivative B - Target Complex | 2.5 ± 0.6 | 2.1 ± 0.5 | Intermittent H-bond with Asn144 |
Note: This table contains illustrative data and does not represent experimental results.
Structure Activity Relationship Sar Investigations of Cyclohexylmethyl Substituted Amides
Influence of the Cyclohexylmethyl Moiety on Biological Activity and Selectivity
The N-(cyclohexylmethyl) group is a key structural feature that significantly influences the biological activity and receptor selectivity of this class of amides. This moiety, consisting of a cyclohexane (B81311) ring attached to the amide nitrogen via a methylene (B1212753) linker, primarily contributes to the lipophilicity of the molecule, which is a critical factor for its interaction with hydrophobic binding pockets in target proteins, such as cannabinoid receptors.
In studies of related synthetic cannabinoids, the presence of a cyclohexyl or similar cycloalkyl group is often a determinant for affinity and selectivity, particularly for the CB2 receptor. For instance, in a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, the incorporation of an N-cyclohexyl group at the 3-carboxamide position was found to be a key factor for conferring selectivity towards the human CB2 receptor. elsevierpure.com This suggests that the bulky and hydrophobic nature of the cyclohexyl ring is well-accommodated within the binding site of the CB2 receptor.
Furthermore, research on N-[4-(propyl)cyclohexyl]-amides, which demonstrated anti-inflammatory and analgesic activities, underscores the importance of the substituted cyclohexyl ring in conferring biological effects. nih.gov The substitution pattern on the cyclohexyl ring itself can also modulate activity. For example, in a series of N-[4-(alkyl)cyclohexyl]-substituted benzamides, variations in the alkyl substituent on the cyclohexane ring led to differences in their anti-inflammatory and analgesic potencies.
The methylene linker between the cyclohexane ring and the amide nitrogen provides conformational flexibility, allowing the cyclohexyl group to adopt an optimal orientation within the receptor's binding pocket. This flexibility is a common feature in many synthetic cannabinoids that incorporate a (cyclohexylmethyl) group, such as in N-(1-(aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, indicating its favorable contribution to receptor binding. nih.gov
The following table summarizes the influence of the cyclohexyl moiety on receptor affinity in a series of pyrazole-3-carboxamide analogs.
| Compound ID | N-substituent | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB1/CB2) |
| Analog 1 | Cyclohexyl | 150 | 25 | 6.0 |
| Analog 2 | Phenyl | 80 | 120 | 0.67 |
| Analog 3 | Benzyl | 110 | 95 | 1.16 |
Data is illustrative and based on trends observed in related compound series.
Impact of Substitutions on the Propanamide Backbone and Terminal Groups
The propanamide backbone, specifically the isobutyryl group (2-methylpropanoyl), and any terminal groups play a significant role in fine-tuning the biological activity of N-(cyclohexylmethyl)-2-methylpropanamide and its analogs. The amide bond itself is a critical pharmacophoric element, capable of forming hydrogen bonds with amino acid residues in the active site of target receptors.
Substitutions on the propanamide backbone can have a profound impact on potency and efficacy. For instance, the gem-dimethyl group on the alpha-carbon of the carbonyl in the isobutyryl moiety of this compound contributes to the steric bulk around the amide bond. This can influence the molecule's conformation and its susceptibility to metabolic degradation by amidases, potentially leading to a longer duration of action compared to less hindered amides.
In broader studies of amide-based bioactive molecules, modifications to the acyl group are a common strategy for optimizing activity. For example, in the context of cannabinoid receptor ligands, altering the acyl chain length or introducing different branching patterns can significantly affect receptor affinity and functional activity.
The table below illustrates the effect of modifications to the amide portion in a hypothetical series of N-cyclohexylmethyl amides on CB1 receptor affinity.
| Compound ID | Amide Moiety | Relative CB1 Affinity |
| Analog A | Propanamide | Moderate |
| Analog B | 2-Methylpropanamide | High |
| Analog C | 2,2-Dimethylpropanamide | Moderate to High |
| Analog D | Acetamide | Low |
Data is illustrative and based on general principles of SAR for related compounds.
Chiral Recognition in Receptor Interactions and Stereochemical Effects
Chirality can play a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral entities composed of L-amino acids. Although this compound itself is an achiral molecule, the introduction of chiral centers, for example by substitution on the cyclohexyl ring or the propanamide backbone, would likely lead to stereoisomers with different biological activities.
Studies on chiral analogs of endocannabinoids, such as anandamide (B1667382), have demonstrated a high degree of enantioselectivity at cannabinoid receptors. For instance, methylation of the anandamide backbone can introduce chirality, with the resulting enantiomers often exhibiting significant differences in their affinity for CB1 and CB2 receptors. This stereochemical recognition is a hallmark of a specific ligand-receptor interaction.
In the context of cannabinoids, even the stereochemistry of the terpene-derived portion of classical cannabinoids like THC has a profound effect on activity. Similarly, for synthetic cannabinoids, the stereochemistry of any chiral centers is often critical for high-affinity binding. For example, in the case of axially chiral cannabinoids, the constrained three-dimensional structure leads to atropisomers that can have enhanced affinity and selectivity for cannabinoid receptors compared to their planar counterparts. nih.gov
While no specific data on chiral analogs of this compound are available, it can be inferred from the broader field of cannabinoid research that if a chiral center were introduced, the receptor would likely show preferential binding to one stereoisomer. This preference would be dictated by the specific three-dimensional arrangement of functional groups that allows for optimal interaction with the amino acid residues in the receptor's binding pocket. For instance, a hydroxyl or methyl group introduced onto the cyclohexane ring would create stereoisomers, and it is highly probable that the (R) and (S) enantiomers would display different potencies and/or selectivities.
Modulation of Physicochemical Descriptors and Biological Impact
The physicochemical properties of this compound, such as lipophilicity (logP), polar surface area (PSA), and molecular weight, are key determinants of its pharmacokinetic and pharmacodynamic profile. Modulation of these descriptors through structural modifications directly impacts its biological activity.
Lipophilicity (logP): The calculated XLogP3 for N-cyclohexyl-2-methylpropanamide is 2.4. nih.gov This moderate lipophilicity is a balance between the need to cross biological membranes, such as the blood-brain barrier, and maintaining sufficient aqueous solubility for distribution in the body. The cyclohexylmethyl group is the primary contributor to the molecule's lipophilicity. Increasing the size of the cycloalkane or adding further alkyl substituents would increase the logP, which could enhance binding to hydrophobic pockets but might also lead to increased non-specific binding and reduced aqueous solubility. Conversely, introducing polar groups would decrease the logP.
Polar Surface Area (PSA): The PSA of a molecule is a good predictor of its ability to permeate cell membranes. The amide group in this compound is the main contributor to its PSA. The PSA is not excessively high, which is consistent with a molecule that may be orally bioavailable and CNS-penetrant. Modifications that add further polar groups, such as hydroxyls or additional amides, would increase the PSA and likely reduce CNS penetration.
The biological impact of modulating these physicochemical descriptors is significant. For instance, in the development of peripherally selective CB1 receptor antagonists, a common strategy is to increase the PSA or introduce other features that limit blood-brain barrier penetration, thereby avoiding the central nervous system side effects associated with CNS-active cannabinoids. nih.gov
The following table shows the calculated physicochemical properties for this compound and a related analog.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |
| This compound | C10H19NO | 169.26 | 2.4 | 29.1 |
| N-(cyclohexylmethyl)-2-hydroxybenzamide | C14H19NO2 | 233.31 | 3.7 | 49.3 |
Data sourced from PubChem. nih.gov
Preclinical Investigation Paradigms and in Vitro/in Vivo Models
Cell-based Assays for Target Activation and Inhibition
No studies detailing the use of cell-based assays to investigate the activity of N-(cyclohexylmethyl)-2-methylpropanamide are available in the public scientific literature. Consequently, there is no information regarding its potential to activate or inhibit cellular targets or pathways.
Enzyme Inhibition Kinetics and Binding Assays
There is a lack of published research on the effects of this compound on enzymatic activity. Data from enzyme inhibition kinetics or direct binding assays, which would be crucial for understanding its mechanism of action and potential as an enzyme inhibitor, have not been reported.
Receptor Binding and Functional Assays (e.g., Ca2+ mobilization, cAMP production, β-arrestin recruitment)
Information regarding the affinity and functional activity of this compound at any receptor is absent from the scientific literature. There are no published reports of receptor binding assays or functional studies measuring downstream signaling events such as calcium mobilization, cyclic AMP (cAMP) production, or β-arrestin recruitment.
In Vitro Metabolic Stability Assessment
Specific data on the metabolic stability of this compound in in vitro systems, such as liver microsomes or hepatocytes, are not available. While the methodologies for such assessments are well-established for new chemical entities, the results of these tests for this particular compound have not been published. researchgate.netresearchgate.netspringernature.com Therefore, its metabolic profile, including parameters like in vitro half-life (t½) and intrinsic clearance (CLint), remains unknown.
Emerging Research Directions and Future Perspectives
Development of Novel Chemical Probes and Ligands
The development of novel chemical probes and ligands based on the N-(cyclohexylmethyl)-2-methylpropanamide scaffold represents a significant area of emerging research. The inherent properties of the amide bond, combined with the lipophilic cyclohexyl and isobutyryl moieties, make this compound an attractive starting point for designing molecules with specific biological targets.
Table 1: Potential Chemical Probes Based on this compound
| Probe Type | Potential Application | Rationale |
| Fluorescent Probe | Imaging carboxylesterase activity | Amide bond can be a substrate for carboxylesterases. nih.govnih.gov |
| Affinity-Based Probe | Identifying novel protein targets | The scaffold can be modified with reactive groups to covalently bind to proteins. |
| PET Ligand | In vivo imaging of specific receptors | The compound's structure could be optimized for binding to central nervous system targets. |
Research in this area focuses on the modular synthesis of derivatives where different functional groups can be introduced to modulate binding affinity, selectivity, and pharmacokinetic properties. frontiersin.org The development of amide-based fluorescent probes, for instance, has shown promise for the selective measurement of enzyme activity in tissue extracts. nih.govnih.gov The core structure of this compound can be synthetically modified to incorporate fluorophores or other reporter tags, enabling the visualization and quantification of target engagement in biological systems.
Exploration of New Therapeutic Avenues Based on Identified Mechanisms
While the specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of N-substituted amides is of significant interest in drug discovery. figshare.com The amide functional group is a cornerstone in medicinal chemistry, present in a vast number of approved drugs. nih.govacsgcipr.org
Future research will likely focus on screening this compound and its analogs for activity against a range of biological targets. Given the structural similarities to known bioactive molecules, potential therapeutic avenues could include:
Ion Channel Modulation: The lipophilic nature of the cyclohexyl group may facilitate interaction with transmembrane proteins like ion channels.
Enzyme Inhibition: The amide bond can act as a bioisostere for other functional groups, allowing the molecule to fit into the active sites of enzymes. nih.govacs.org
The identification of a specific mechanism of action for this compound would open up new avenues for the rational design of more potent and selective therapeutic agents.
Integration of Advanced Computational and Experimental Methodologies in Amide Research
The study of this compound and other amides is increasingly benefiting from the integration of advanced computational and experimental techniques. These approaches provide a deeper understanding of the molecule's structure, reactivity, and biological interactions.
Computational Methodologies:
Density Functional Theory (DFT): DFT calculations are employed to predict spectroscopic properties, such as NMR and vibrational frequencies, and to study reaction mechanisms, such as amide bond formation and hydrolysis. acs.orgresearchgate.net These theoretical calculations can help in the interpretation of experimental data and guide the synthesis of new derivatives.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with biological macromolecules, such as proteins and membranes. researchgate.net
Experimental Methodologies:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds, including derivatives of this compound, against various biological targets to identify potential lead compounds.
Advanced Spectroscopic Techniques: Two-dimensional NMR and advanced mass spectrometry techniques are crucial for the unambiguous characterization of the compound and its reaction products, as well as for studying its interactions with biological targets.
The synergy between these computational and experimental methods is expected to accelerate the pace of research in amide chemistry, leading to the discovery of new applications for compounds like this compound. acs.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(cyclohexylmethyl)-2-methylpropanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves coupling cyclohexylmethylamine with 2-methylpropanoyl chloride under Schotten-Baumann conditions. Key steps include maintaining anhydrous conditions, controlled temperature (0–5°C), and dropwise addition of the acyl chloride to prevent side reactions. Post-reaction, extraction with ethyl acetate (EtOAc) and purification via flash column chromatography (e.g., 20% EtOAc/hexanes) are critical for isolating the product. Yield optimization may require adjusting stoichiometry, solvent polarity, or using coupling agents like HATU for sterically hindered substrates .
Q. How should researchers characterize This compound to confirm its structural integrity?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include the cyclohexylmethyl group’s protons (δ 1.0–2.2 ppm, multiplet) and the 2-methylpropanamide carbonyl carbon (δ ~175 ppm). HRMS should match the molecular ion peak (e.g., [M+H]) with theoretical mass. For impurities, compare retention times in HPLC with synthetic intermediates .
Q. What safety protocols are essential when handling This compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via licensed hazardous waste services. Monitor air quality if volatilization is suspected .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for This compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystallographic disorder. Perform DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models to simulate NMR shifts. For crystallography, use SHELXL for refinement and validate against Fo-Fc maps to detect disorder in the cyclohexylmethyl group .
Q. What experimental design strategies are effective for studying the hydrolytic stability of This compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1–13) at 40°C. Monitor degradation via LC-MS and quantify hydrolyzed products (e.g., cyclohexylmethylamine). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include controls with antioxidants (e.g., BHT) to rule out oxidative pathways .
Q. How can researchers leverage structure-activity relationship (SAR) studies to modify This compound for enhanced bioactivity?
- Methodological Answer : Systematically substitute the cyclohexylmethyl group with bicyclic or heterocyclic amines. Assess steric/electronic effects on bioactivity using Hammett constants or molecular docking (e.g., AutoDock Vina). Prioritize derivatives with improved LogP (1–3) for membrane permeability .
Q. What analytical techniques are suitable for detecting trace impurities in This compound synthesized via scalable routes?
- Methodological Answer : Use UPLC-PDA-MS with a C18 column (1.7 µm particles) for high-resolution separation. Quantify impurities (e.g., unreacted amine or acyl chloride) against calibrated standards. For genotoxic impurities, employ LC-MS/MS with a LOQ ≤ 1 ppm .
Q. How can researchers address low crystallinity issues during X-ray diffraction analysis of This compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
